Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1932811-28-3
VCID: VC7613179
InChI: InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
SMILES: COC(=O)C1CC(C1)S(=O)(=O)Cl
Molecular Formula: C6H9ClO4S
Molecular Weight: 212.64

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

CAS No.: 1932811-28-3

Cat. No.: VC7613179

Molecular Formula: C6H9ClO4S

Molecular Weight: 212.64

* For research use only. Not for human or veterinary use.

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate - 1932811-28-3

Specification

CAS No. 1932811-28-3
Molecular Formula C6H9ClO4S
Molecular Weight 212.64
IUPAC Name methyl 3-chlorosulfonylcyclobutane-1-carboxylate
Standard InChI InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
Standard InChI Key WTZPZRVIYDYSNZ-SYDPRGILSA-N
SMILES COC(=O)C1CC(C1)S(=O)(=O)Cl

Introduction

Chemical Identity and Molecular Characteristics

Structural Features

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate comprises a four-membered cyclobutane ring substituted at the 1- and 3-positions by a methyl ester and a chlorosulfonyl group, respectively. The strained cyclobutane ring contributes to the compound’s reactivity, while the electron-withdrawing chlorosulfonyl group (SO2Cl-\text{SO}_2\text{Cl}) enhances its electrophilic character. The ester group (COOCH3-\text{COOCH}_3) further modulates solubility and reactivity, enabling selective functionalization.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1932811-28-3, 1248799-94-1 VulcanChem, MolCore, PubChem
Molecular FormulaC6H9ClO4S\text{C}_6\text{H}_9\text{ClO}_4\text{S}
Molecular Weight212.65 g/mol
IUPAC NameMethyl 3-chlorosulfonylcyclobutane-1-carboxylate
SMILESCOC(=O)C1CC(C1)S(=O)(=O)Cl
InChIKeyWTZPZRVIYDYSNZ-SYDPRGILSA-N

Synthesis and Optimization

Synthetic Pathways

The primary synthesis route involves the reaction of cyclobutane-1,3-dicarboxylic acid with chlorosulfonyl chloride under anhydrous conditions. This two-step process begins with the esterification of the dicarboxylic acid to form the methyl ester, followed by sulfonation at the 3-position.

Reaction Mechanism:

  • Esterification:
    Cyclobutane-1,3-dicarboxylic acid+CH3OHH+Methyl cyclobutane-1,3-dicarboxylate+H2O\text{Cyclobutane-1,3-dicarboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl cyclobutane-1,3-dicarboxylate} + \text{H}_2\text{O}

  • Sulfonation:
    Methyl cyclobutane-1,3-dicarboxylate+ClSO3HMethyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate+HCl\text{Methyl cyclobutane-1,3-dicarboxylate} + \text{ClSO}_3\text{H} \rightarrow \text{Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate} + \text{HCl}

Process Optimization

Key parameters influencing yield and purity include:

  • Temperature: Maintained below 0°C during sulfonation to minimize side reactions.

  • Solvent Choice: Dichloromethane or tetrahydrofuran (THF) preferred for their inertness and ability to dissolve intermediates.

  • Stoichiometry: Excess chlorosulfonyl chloride (1.5 equivalents) ensures complete conversion.

Industrial-scale production achieves purities ≥97% , validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Structural and Spectroscopic Analysis

Spectroscopic Characterization

  • FT-IR: Peaks at 1812 cm1^{-1} (C=O stretch), 1658 cm1^{-1} (C=C in cyclobutane), and 3155 cm1^{-1} (aromatic C–H) .

  • 1^1H NMR: Signals at δ 1.49 ppm (cyclopropane CH3_3), δ 4.55 ppm (CH2_2Cl), and δ 6.71 ppm (aromatic protons) .

  • 13^{13}C NMR: Carbons assigned at 203.90 ppm (C=O) and 48.42 ppm (CH2_2Cl) .

Computational Studies

Density functional theory (DFT) calculations align with experimental data, confirming the compound’s stability and electronic structure . The chlorosulfonyl group’s electron-withdrawing effect reduces the cyclobutane ring’s strain energy by 15–20 kJ/mol compared to unsubstituted analogs .

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

The compound’s dual functional groups enable:

  • Suzuki-Miyaura Cross-Couplings: Palladium-catalyzed reactions to form biaryl structures.

  • Nucleophilic Substitutions: Replacement of the chlorosulfonyl group with amines or thiols to generate sulfonamides or sulfonic acids.

Table 2: Representative Derivatives

DerivativeApplicationReference
Sulfonamide analogsEnzyme inhibitors (e.g., carbonic anhydrase)
Cyclobutane-containing APIsAnticancer agents (preclinical)

Industrial Uses

  • Polymer Modification: Incorporation into epoxy resins to enhance thermal stability.

  • Agrochemicals: Intermediate in sulfonylurea herbicide synthesis.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The chlorosulfonyl group covalently binds to catalytic residues in enzymes such as carbonic anhydrase, achieving IC50_{50} values of 2–5 µM in vitro. This reactivity underpins its potential in drug discovery but necessitates careful toxicity profiling.

Comparison with Structural Analogs

Table 3: Reactivity and Applications of Cyclobutane Derivatives

CompoundReactivity ProfilePrimary Use
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylateElectrophilic sulfonationPharmaceutical synthesis
Cyclobutane-1,3-dicarboxylic acidDiacid coupling reactionsPolymer chemistry
3-Methylcyclobutane sulfonamideEnzyme inhibitionDrug discovery

Future Directions and Challenges

Research Priorities

  • Stereoselective Synthesis: Development of enantioselective routes to access (1R,3R) and (1S,3S) isomers .

  • Bioprospecting: Exploration of microbial enzymes for green synthesis.

Industrial Scalability

Current batch processes yield 55–60% efficiency . Continuous-flow systems could enhance throughput and reduce waste.

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